Meprobamate N-beta-D-Glucuronide

Immunoassay Forensic Toxicology Method Validation

Meprobamate N-beta-D-Glucuronide is the principal N-glucuronide metabolite of the carbamate anxiolytic meprobamate, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of the parent drug with glucuronic acid. Structurally confirmed as meprobamate-N-mono-β-D-glucopyranosiduronic acid, this compound represents a distinct metabolic pathway specific to carbamate-containing drugs and is not formed spontaneously but solely through enzymatic processes in vivo.

Molecular Formula C15H26N2O10
Molecular Weight 394.37 g/mol
Cat. No. B12289066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeprobamate N-beta-D-Glucuronide
Molecular FormulaC15H26N2O10
Molecular Weight394.37 g/mol
Structural Identifiers
SMILESCCCC(C)(COC(=O)N)COC(=O)NC1C(C(C(C(O1)C(=O)O)O)O)O
InChIInChI=1S/C15H26N2O10/c1-3-4-15(2,5-25-13(16)23)6-26-14(24)17-11-9(20)7(18)8(19)10(27-11)12(21)22/h7-11,18-20H,3-6H2,1-2H3,(H2,16,23)(H,17,24)(H,21,22)
InChIKeyJJNJNGDGGZSOLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meprobamate N-beta-D-Glucuronide: A Critical Reference Standard for Carbamate Metabolic Pathway Analysis


Meprobamate N-beta-D-Glucuronide is the principal N-glucuronide metabolite of the carbamate anxiolytic meprobamate, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of the parent drug with glucuronic acid [1]. Structurally confirmed as meprobamate-N-mono-β-D-glucopyranosiduronic acid, this compound represents a distinct metabolic pathway specific to carbamate-containing drugs and is not formed spontaneously but solely through enzymatic processes in vivo [1][2]. It serves as an essential reference standard for analytical method development, forensic toxicology, and pharmacokinetic studies requiring precise quantification of meprobamate metabolism.

Why Meprobamate N-beta-D-Glucuronide Cannot Be Interchanged with Other Meprobamate Metabolites or Class Analogs in Analytical Workflows


Procurement of a generic 'meprobamate metabolite' standard is insufficient because Meprobamate N-beta-D-Glucuronide possesses unique chemical and immunological properties that directly impact assay accuracy. Unlike O-glucuronide metabolites of hydroxylated meprobamate, this N-glucuronide is resistant to hydrolysis by common β-glucuronidase enzymes used in sample preparation [1]. Additionally, its cross-reactivity in immunoassays differs dramatically from the parent drug and structurally related compounds such as carisoprodol, leading to substantial quantification bias if an inappropriate reference standard is selected [2]. These compound-specific attributes mandate the use of authenticated Meprobamate N-beta-D-Glucuronide for valid analytical results.

Quantitative Differentiation Evidence for Meprobamate N-beta-D-Glucuronide vs. Parent Drug and Analog


ELISA Cross-Reactivity: Meprobamate N-beta-D-Glucuronide Exhibits 376% Cross-Reactivity vs. Meprobamate

In a direct competitive ELISA kit designed for meprobamate screening, Meprobamate N-beta-D-Glucuronide demonstrated 376% cross-reactivity relative to the parent drug (meprobamate = 100%), while the structural analog carisoprodol showed only 41% cross-reactivity [1]. This indicates that the antibody used in this widely deployed screening assay preferentially binds the N-glucuronide metabolite, and use of a meprobamate-only calibrator would severely overestimate meprobamate concentrations in samples containing this metabolite.

Immunoassay Forensic Toxicology Method Validation

β-Glucuronidase Resistance: Meprobamate N-beta-D-Glucuronide Is Not Hydrolyzed by β-Glucuronidase, Unlike O-Glucuronide Metabolites

In vitro experiments using β-glucuronidase prepared from rabbit liver demonstrated that sodium meprobamate N-glucopyranosiduronate was not hydrolyzed in 0.1 M acetate buffer at pH 4.4–5.6, whereas O-glucuronide conjugates are efficiently cleaved under identical conditions [1]. Furthermore, when this N-glucuronide was administered intravenously to rabbits, the majority was recovered unchanged in urine within 24 hours, confirming its metabolic stability and resistance to enzymatic deglucuronidation in vivo [1].

Sample Preparation Enzymatic Hydrolysis Metabolite Identification

Blood-Brain Barrier Exclusion: Meprobamate N-beta-D-Glucuronide Is Absent from the CNS, Contrasting with the Parent Drug

In a radiolabeled distribution study in nephrectomized rats administered 250 mg/kg 14C-meprobamate (ca. 30 µCi), the glucuronide metabolite was detected in blood but was completely absent from brain tissue, whereas the parent drug meprobamate was present in all four brain regions examined [1].

Pharmacokinetics Tissue Distribution Neuropharmacology

Urinary Excretion Profile: Meprobamate N-Glucuronide Is a Major Urinary Metabolite, Constituting a Significant Fraction of the Administered Dose

Human metabolic studies demonstrate that 12–20% of an oral meprobamate dose is excreted unchanged in urine within 48 hours, with at least one additional urinary product identified as a glucuronide of a meprobamate-like substance [1]. In rabbits, the N-glucuronide was isolated as a principal metabolite alongside keto-, hydroxy-, and carboxy-meprobamate, and additionally an ether-type glucuronide of hydroxy-meprobamate was identified, establishing the N-glucuronide as a distinct chemical entity within a complex metabolic profile [2].

Drug Metabolism Excretion Kinetics Bioanalytical Method Development

Physicochemical Identity: Certified Melting Point and Hygroscopicity Define Handling Requirements Distinct from Parent Drug

The sodium salt of Meprobamate N-beta-D-Glucuronide (CAS 15060-28-3) is characterized as a white solid with a melting point >114°C (with decomposition) and is hygroscopic, requiring storage at -20°C under inert atmosphere . In contrast, the parent drug meprobamate (CAS 57-53-4) has a melting point of 105–106°C and is not classified as hygroscopic.

Reference Standard Characterization Stability Quality Control

Optimized Application Scenarios for Procuring Meprobamate N-beta-D-Glucuronide


Forensic Urine Drug Screening Assay Calibration and Validation

Meprobamate N-beta-D-Glucuronide is indispensable for calibrating immunoassay and LC-MS/MS methods in forensic toxicology. As demonstrated by its 376% ELISA cross-reactivity [1], absence of this standard leads to overestimation of meprobamate concentrations in urine samples containing the glucuronide. Procurement ensures accurate reporting in probation, workplace, and post-mortem testing.

β-Glucuronidase Hydrolysis Efficiency Assessment in Sample Preparation

Because Meprobamate N-beta-D-Glucuronide is resistant to β-glucuronidase cleavage [1], it serves as a critical negative control for evaluating enzyme lot performance and protocol completeness. Laboratories that rely on enzymatic hydrolysis must use this standard to confirm that N-glucuronide analytes require alternative sample preparation strategies, such as direct intact-conjugate analysis.

Pharmacokinetic Studies Differentiating Peripheral from Central Meprobamate Exposure

The glucuronide metabolite is excluded from the CNS while the parent drug penetrates the brain [1]. Researchers quantifying blood-brain barrier partitioning must employ the glucuronide standard to accurately measure the peripheral metabolite pool, enabling calculation of true brain-to-plasma ratios for the pharmacologically active parent compound.

Metabolic Pathway Elucidation and Species-Specific Profiling

Meprobamate N-beta-D-Glucuronide was established as a principal urinary metabolite in rabbits and dogs, occurring alongside keto-, hydroxy-, and carboxy-meprobamate as well as ether-type glucuronides [1][2]. The authentic standard enables definitive identification and quantification of this specific N-glucuronide in complex biological matrices, supporting cross-species metabolic comparisons and in vitro UGT phenotyping studies.

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